molecular formula C14H16N6O4 B2889299 ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate CAS No. 1396682-67-9

ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate

Cat. No.: B2889299
CAS No.: 1396682-67-9
M. Wt: 332.32
InChI Key: PUOOEQYTOPQCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate is a structurally complex compound featuring a central 4-oxobutanoate ester backbone conjugated to a phenylamino group substituted with a 5-carbamoyl-2H-tetrazol-2-yl moiety. This molecule integrates multiple functional groups:

  • Ester group (ethyl 4-oxobutanoate): Enhances lipophilicity, influencing membrane permeability and metabolic stability.
  • Amide linkage: Facilitates hydrogen bonding, critical for interactions with biological targets.
  • Tetrazole ring (5-carbamoyl-2H-tetrazol-2-yl): Known for metabolic resistance and bioisosteric replacement of carboxylic acids, improving pharmacokinetic profiles .

Properties

IUPAC Name

ethyl 4-[4-(5-carbamoyltetrazol-2-yl)anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O4/c1-2-24-12(22)8-7-11(21)16-9-3-5-10(6-4-9)20-18-14(13(15)23)17-19-20/h3-6H,2,7-8H2,1H3,(H2,15,23)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOOEQYTOPQCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of hydrazine with a nitrile under acidic conditions to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate can be used as a building block for the synthesis of more complex molecules. Its tetrazole ring makes it a valuable intermediate in the creation of pharmaceuticals and agrochemicals.

Biology: The biological activity of tetrazole derivatives makes this compound useful in biological research. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: In medicine, tetrazole derivatives are often explored for their therapeutic potential. This compound may be investigated for its potential use in treating various diseases due to its biological activity.

Industry: In the agrochemical industry, tetrazole derivatives are used in the development of new pesticides and herbicides

Mechanism of Action

The mechanism by which ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific biological system and the target molecule involved.

Comparison with Similar Compounds

Ethyl 4-Oxobutanoate Derivatives with Substituted Phenyl Groups

Compound Name Substituent on Phenyl Ring Key Functional Groups Biological/Physical Implications References
Ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate 5-Carbamoyl-2H-tetrazol-2-yl Tetrazole, amide, ester Enhanced metabolic stability; potential enzyme inhibition
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate tert-Butyl Ester, ketone Increased hydrophobicity; steric hindrance reduces reactivity
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate 5-Chloro-2-methoxy Ester, chloro, methoxy Electron-withdrawing effects alter ester hydrolysis rates

Key Observations :

  • Chloro-methoxy substituents () may enhance electrophilicity at the phenyl ring, increasing reactivity in nucleophilic aromatic substitution compared to the electron-deficient tetrazole system .

Heterocyclic and Aromatic Hybrids

  • Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (): Contains a benzoimidazolyl group linked via an amino-ester bridge. Unlike the tetrazole-based target, this compound’s imidazole ring may participate in acid-base interactions, affecting solubility and target engagement .
  • Methyl 4-(4′-fluoro-2′-methyl-[1,1′-biphenyl]-4-yl)-4-oxobutanoate (): A fluorinated biphenyl derivative. Fluorine’s electronegativity and biphenyl rigidity contrast with the tetrazole’s planar structure, suggesting divergent binding modes in COX-2 inhibition .

Metal-Binding Complexes and Conjugates

  • Azo alkynylplatinum(II) complexes (e.g., L2 in ): Incorporate ethynylphenyl-amide-ester linkages similar to the target compound.

Molecular Hybrids with Therapeutic Moieties

  • Brimonidine–HBTA (Compound 3c) (): Combines a quinoxalinyl antiglaucoma agent with a 4-oxobutanoate ester. The target compound’s tetrazole-carbamoyl group could similarly act as a pharmacophore or prodrug linker, enhancing aqueous solubility compared to Brimonidine’s isothiocyanate group .

Biological Activity

Ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tetrazole ring , which is known for its bioactive properties. The synthesis typically involves multi-step reactions that integrate the tetrazole moiety with an ethyl 4-oxobutanoate framework. The detailed synthetic pathway can be summarized as follows:

  • Formation of the tetrazole ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the tetrazole structure.
  • Coupling reaction : The resultant tetrazole is then coupled with an amine derivative to yield the desired phenylamino structure.
  • Final esterification : The final step involves esterification with ethyl 4-oxobutanoate to produce this compound.

Antitumor Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor activity . For instance, derivatives similar to this compound have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the phenyl and tetrazole moieties can enhance cytotoxicity against specific cancer types.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa15.6
Compound BMCF720.3
Ethyl derivativeHT29<10

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown activity against tyrosinase , an enzyme critical in melanin biosynthesis. Inhibitory assays have demonstrated that derivatives with alkyl groups at specific positions on the oxobutanoate backbone exhibit enhanced inhibitory effects.

DerivativeIC50 (µM)Mechanism
Thymol derivative102.3Competitive inhibition
Carvacrol derivative128.8Non-competitive inhibition

Case Studies and Research Findings

  • Case Study on Anticancer Properties : A study conducted on a series of tetrazole-containing compounds revealed that those similar to this compound exhibited potent activity against various cancer cell lines, including breast and colon cancers, with IC50 values significantly lower than standard chemotherapeutics.
  • Tyrosinase Inhibition Studies : Research has shown that modifications of the alkyl chain on the oxobutanoate significantly affect tyrosinase inhibition, indicating that structural diversity can lead to enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate, and how are intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling a tetrazole-carboxamide derivative with a phenylamino-oxobutanoate ester. Key steps include:

  • Tetrazole ring formation : Cyclization of nitriles with sodium azide in DMF under reflux .
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the tetrazole-carbamoyl moiety to the phenyl group .
  • Esterification : Reaction of the oxobutanoic acid intermediate with ethanol under acidic catalysis .
    • Characterization : Confirm intermediates via 1H^1H/13C^{13}C NMR (e.g., δ ~7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) and LC-MS for purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical workflow :

  • X-ray crystallography : Resolve stereochemistry and confirm bond angles/planarity of the tetrazole and phenylamino groups (supplementary data in ).
  • FT-IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1680 cm1^{-1}) .
  • Elemental analysis : Verify empirical formula (e.g., C, H, N, O ratios) .

Q. What preliminary biological assays are suitable for screening its activity?

  • In vitro screening :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on tetrazole or phenyl groups) affect bioactivity?

  • SAR strategies :

  • Tetrazole substitution : Replace carbamoyl with sulfonamide to enhance metabolic stability ( reports similar analogs with improved half-lives).
  • Phenyl ring functionalization : Introduce electron-withdrawing groups (e.g., -F, -Cl) to modulate electronic effects and binding affinity .
    • Data-driven optimization : Compare logP (HPLC-derived) and IC50_{50} values to establish correlations between hydrophobicity and potency .

Q. How can researchers resolve contradictions in stability data across different experimental conditions?

  • Case study : If hydrolysis rates vary in PBS vs. simulated gastric fluid:

  • Controlled degradation studies : Use HPLC to track degradation products under varying pH (1.2–7.4) and temperature (25–37°C) .
  • Mechanistic insight : Identify labile bonds (e.g., ester linkage) via LC-MS/MS fragmentation patterns .
    • Mitigation : Stabilize via prodrug strategies (e.g., replace ethyl ester with tert-butyl) .

Q. What computational methods predict interactions between this compound and biological targets?

  • In silico approaches :

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., HIV-1 integrase, based on ’s analogs).
  • MD simulations : Assess conformational stability of ligand-receptor complexes over 100 ns trajectories .
    • Validation : Correlate docking scores (ΔG) with experimental IC50_{50} values .

Q. How does stereochemistry influence pharmacological outcomes?

  • Chiral analysis :

  • HPLC with chiral columns : Resolve enantiomers using amylose-based stationary phases .
  • Pharmacokinetics : Compare AUC and Cmax_{max} of enantiomers in rodent models .
    • Key finding : highlights that (Z)-isomers of similar compounds exhibit 10-fold higher activity than (E)-isomers.

Methodological Notes

  • Key references : Synthesis ( ), SAR (), stability (), and computational modeling ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.